molecular formula C16H16O2 B8666959 4-(Benzyloxy)-2-ethylbenzaldehyde

4-(Benzyloxy)-2-ethylbenzaldehyde

Cat. No. B8666959
M. Wt: 240.30 g/mol
InChI Key: AQNCADQRMAVJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-ethylbenzaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-ethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-ethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Benzyloxy)-2-ethylbenzaldehyde

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-ethyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O2/c1-2-14-10-16(9-8-15(14)11-17)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

AQNCADQRMAVJTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1.6 M solution of n-BuLi in hexane (44.4 ml, 69.9 mmol) was added within 10 min to a stirred cooled (−85° C.) solution of 1-bromo-2-ethyl-4-(phenylmethoxy)-benzene (18.5 g, 63.5 mmol) in dry THF (22 ml). The mixture was stirred for 1 h at −85° C. under an argon atmosphere. N,N-Dimethylformamide (25.5 ml, 330.4 mmol) was added and the temperature was allowed to rise slowly to room temperature. An aqueous saturated NH4Cl solution (70 ml) was added under ice cooling. The mixture was extracted two times with dichloromethane, the combined extracts were washed with brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a yellow oil which was purified by column chromatography (silica gel, cyclohexane/AcOEt) to yield 11.9 g (49.5 mmol, 78%) of the title compound as yellow oil.
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44.4 mL
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18.5 g
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22 mL
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25.5 mL
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70 mL
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Yield
78%

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